REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:10])[C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.C([O-])([O-])=O.[K+].[K+].I[CH:18]([CH3:20])[CH3:19]>CC(C)=O>[CH:18]([O:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[N:2]([CH3:10])[CH3:1])([CH3:20])[CH3:19] |f:1.2.3|
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Name
|
|
Quantity
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2 g
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Type
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reactant
|
Smiles
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CN(C=1C=C(C=CC1)O)C
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Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
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IC(C)C
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the reaction was refluxed for 18 h
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Duration
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18 h
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Type
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FILTRATION
|
Details
|
filtered through Celite
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Type
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CUSTOM
|
Details
|
The solvent was removed under vacuum
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Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1C=C(N(C)C)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |